molecular formula C10H14ClN3O3S B8292569 2-Chloro-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine

2-Chloro-4-(methylsulfonylmethyl)-6-morpholin-4-yl-pyrimidine

Cat. No. B8292569
M. Wt: 291.76 g/mol
InChI Key: GUACFAIZFHQZLF-UHFFFAOYSA-N
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Patent
US07750003B2

Procedure details

A suspension of 2,4-dichloro-6-(methylsulfonylmethyl)pyrimidine (10.56 g) in DCM (230 mL) was stirred magnetically (under nitrogen) and cooled to −5° C. Triethylamine (6.78 mL) was added followed by the dropwise addition of a solution of morpholine (3.85 mL) in DCM (30 mL) maintaining the reaction temperature below −5° C. The reaction was stirred at room temperature for 1 hour and then the organic mixture washed with water (300 mL). The organic phase was dried (MgSO4), filtered and evaporated to a brown solid which was chromatographed on silica, eluting with 50% ethyl acetate in DCM, to give the desired material (6.81 g) as a white solid.
Quantity
10.56 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
6.78 mL
Type
reactant
Reaction Step Two
Quantity
3.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH2:9][S:10]([CH3:13])(=[O:12])=[O:11])[N:3]=1.C(N(CC)CC)C.[NH:21]1[CH2:26][CH2:25][O:24][CH2:23][CH2:22]1>C(Cl)Cl>[Cl:1][C:2]1[N:3]=[C:4]([CH2:9][S:10]([CH3:13])(=[O:12])=[O:11])[CH:5]=[C:6]([N:21]2[CH2:26][CH2:25][O:24][CH2:23][CH2:22]2)[N:7]=1

Inputs

Step One
Name
Quantity
10.56 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)CS(=O)(=O)C
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.78 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.85 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
was stirred magnetically (under nitrogen)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature below −5° C
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the organic mixture washed with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a brown solid which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica
WASH
Type
WASH
Details
eluting with 50% ethyl acetate in DCM

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)CS(=O)(=O)C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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